molecular formula C10H12N2O2 B13352576 (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone

(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B13352576
M. Wt: 192.21 g/mol
InChI Key: OJDKDKNIFOSXTA-UHFFFAOYSA-N
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Description

(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone is a compound with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol . It features a pyrrolidine ring and a pyridine ring, connected through a methanone group. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves the reaction of pyrrolidine with pyridine derivatives under specific conditions. One common method includes the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This reaction is carried out under mild conditions with water as the oxidant, providing an efficient and environmentally friendly approach.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves standard organic synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridin-2-yl-methanones and pyrrolidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, influencing biological processes. Detailed studies on its exact molecular targets and pathways are still ongoing, but it is known to participate in oxidation and substitution reactions that modify its structure and activity .

Comparison with Similar Compounds

Uniqueness: (3-Hydroxypyrrolidin-1-yl)(pyridin-2-yl)methanone is unique due to the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo specific oxidation and substitution reactions makes it a valuable compound in research and development .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C10H12N2O2/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9/h1-3,5,8,13H,4,6-7H2

InChI Key

OJDKDKNIFOSXTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=N2

Origin of Product

United States

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